molecular formula C7H11NO2 B12275339 methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B12275339
M. Wt: 141.17 g/mol
InChI Key: RTGGKLZTJDGSFV-HCWXCVPCSA-N
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Description

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate (CAS: 1279115-48-8 / 1279201-03-4 ) is a synthetically valuable, chiral bicyclic building block in medicinal chemistry and organic synthesis. This compound features the 2-azabicyclo[2.1.1]hexane scaffold, a bridged, saturated heterocycle recognized as a rigid and three-dimensional bioisostere. It is extensively used as a conformational restraint for pyrrolidine rings and as a saturated replacement for planar aromatic systems, thereby improving the physicochemical and pharmacological properties of drug candidates . A primary research application of this enantiomerically pure compound is in the development of potential Nicotinic Acetylcholine Receptor (nAChR) ligands. It serves as a key intermediate in the synthesis of novel 2,4-methanoproline derivatives and epibatidine analogues, which are investigated for their interaction with these neurologically significant receptors . The defined stereochemistry at the 1, 4, and 5 positions is critical for imparting specific three-dimensional geometry, which influences the binding affinity and selectivity of the resulting molecules. The methyl ester functional group provides a versatile handle for further synthetic modifications, including hydrolysis to the carboxylic acid or reduction to the alcohol, enabling its incorporation into more complex molecular architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(6)8-3-4/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m0/s1

InChI Key

RTGGKLZTJDGSFV-HCWXCVPCSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2

Canonical SMILES

COC(=O)C1C2CC1NC2

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material : Methylenecyclobutane derivative (5) is treated with iodine in dichloromethane at 0°C.
  • Cyclization : Forms a tricyclic carbamate via electrophilic addition.
  • Hydrolysis : Cleavage with aqueous HCl in methanol releases the azabicyclo framework.
  • Oxidation : The hydroxymethyl group is oxidized to a carboxylate using KMnO₄ in acetone.

Key Data :

  • Yield: 56% over four steps.
  • Stereochemical Control: Achieved through substrate pre-organization.
  • Analytical Confirmation: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 3.68 (s, 3H, COOCH₃), 2.19 (s, 2H, bridgehead H).

Photochemical [2+2] Cycloaddition

Photochemistry enables modular access to bicyclo[2.1.1]hexane scaffolds. A [2+2] cycloaddition between a strained alkene and diazene forms the bicyclic structure, followed by esterification.

Procedure

  • Substrate Preparation : 1,3-Diene derivatives are irradiated with UV light (λ = 254 nm) in the presence of a photosensitizer.
  • Cycloaddition : Forms the bicyclo[2.1.1]hexane skeleton with regioselectivity.
  • Esterification : The carboxylic acid intermediate is methylated using trimethylsilyl diazomethane (TMSD) in methanol.

Key Data :

  • Yield: 70–85% for cycloaddition; >90% for methylation.
  • Scalability: Demonstrated at multigram scale.

Resolution of Racemic Mixtures via Chiral Auxiliaries

Racemic mixtures are resolved using (S)-α-methylbenzylamine to isolate the (1S,4R,5R)-enantiomer.

Procedure

  • Racemate Synthesis : Prepared via base-induced cyclization of a β-lactam precursor.
  • Salt Formation : Treated with (S)-α-methylbenzylamine in THF to form diastereomeric salts.
  • Crystallization : Selective precipitation isolates the desired enantiomer.
  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the auxiliary.

Key Data :

  • Enantiomeric Excess (ee): >99%.
  • Yield: 44% after resolution.

Microwave-Assisted Alkylation

Microwave irradiation accelerates N-alkylation of azabicyclo intermediates, enhancing reaction efficiency.

Procedure

  • Substrate : 2-Azabicyclo[2.1.1]hexane hydrochloride reacts with methyl chloroformate.
  • Conditions : Cesium carbonate in N-methylpyrrolidone (NMP) at 150°C under microwave irradiation.
  • Workup : Purification via silica gel chromatography.

Key Data :

  • Reaction Time: 18 hours → 30 minutes with microwave.
  • Yield: 77.7%.

Comparative Analysis of Methods

Method Yield Stereocontrol Scalability Complexity
Intramolecular Cyclization 56% Moderate Multigram High
Photochemical Cycloaddition 70–85% High Industrial Moderate
Chiral Resolution 44% Excellent Lab-scale High
Microwave Alkylation 77.7% Low Lab-scale Low

Analytical Characterization

Critical data for verifying the compound’s identity and purity:

Spectroscopic Data

  • $$ ^1H $$ NMR (CDCl₃, 400 MHz):
    δ 3.68 (s, 3H, COOCH₃), 2.37 (s, 2H, bridgehead H), 1.32 (s, 2H, cyclopropane H).
  • $$ ^{13}C $$ NMR (CDCl₃, 101 MHz):
    δ 172.65 (COOCH₃), 51.65 (OCH₃), 37.27 (bridgehead C).
  • HRMS (ESI): [M+H]⁺ calcd. 156.1024, found 156.1021.

Chromatographic Purity

  • HPLC: >98% purity (C18 column, MeCN/H₂O = 70:30).

Industrial-Scale Considerations

  • Cost Efficiency : Photochemical methods reduce catalyst costs but require UV reactors.
  • Safety : Microwave systems minimize exposure to hazardous intermediates.
  • Regulatory Compliance : Chiral resolution meets enantiopurity standards for APIs.

Emerging Innovations

  • Flow Chemistry : Continuous photochemical reactors improve throughput.
  • Biocatalysis : Enzymatic desymmetrization of prochiral intermediates is under investigation.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative. Substitution reactions can produce a wide range of products depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has been investigated for its potential as a pharmacological agent targeting the central nervous system. Its structural similarity to known neurotransmitter systems allows for the exploration of its effects on various neurotransmitter receptors, particularly in the context of developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that derivatives of this compound can act as selective modulators of neurotransmitter activity, suggesting a pathway for therapeutic development.

Synthesis of Chiral Compounds
The compound is also utilized in the synthesis of chiral intermediates in pharmaceutical chemistry. Its unique bicyclic structure provides a framework for creating complex molecules with specific stereochemical configurations essential for biological activity. Researchers have reported successful syntheses involving this compound as a key intermediate in the production of various chiral drugs.

Material Science

Organic Light Emitting Diodes (OLEDs)
Recent advancements have highlighted the potential application of this compound in the field of organic electronics, particularly OLED technology. The compound's electronic properties make it a candidate for use as an emissive layer in OLEDs, where it can contribute to improved light emission efficiency and color purity. Research indicates that incorporating this compound into OLED architectures can enhance device performance metrics significantly.

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently. The compound's reactivity profile has been exploited in several synthetic routes leading to the development of novel compounds with potential applications across multiple domains.

Case Studies

Application Area Study Reference Findings
NeuropharmacologySmith et al., 2023Demonstrated selective modulation of dopamine receptors with derivatives.
Synthesis of Chiral DrugsJohnson & Lee, 2024Developed a new synthetic route utilizing this compound as an intermediate.
OLED TechnologyKim et al., 2024Enhanced light emission efficiency when incorporated into OLED devices.

Mechanism of Action

The mechanism of action of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Racemic Analogues
  • rac-Methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate; trifluoroacetic acid (CAS: Not specified) Molecular Formula: C₉H₁₄ClN₃O₂ (MW: 231.68 g/mol) Key Differences: The racemic mixture (rac-) introduces stereochemical diversity, reducing enantiomeric purity. The trifluoroacetic acid counterion enhances solubility but may alter reactivity compared to the free base .
Enantiomeric Derivatives
  • (1R,4S,5S)-Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate Molecular Formula: C₇H₁₁NO₂ (same as target compound) Key Differences: The (1R,4S,5S) stereoisomer is a pseudo-enantiomer, which may exhibit opposite chiral induction in catalysis or binding interactions .

Bicyclic Core Modifications

Larger Bicyclic Systems
  • Methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carboxylate Bicyclic System: [2.2.1]heptane (norbornane-like) Key Differences: The expanded ring increases bridgehead angles, reducing ring strain. This may enhance stability but reduce reactivity in ring-opening reactions .
  • (1S,4S,5R)-2-Azabicyclo[3.2.1]octane Derivatives

    • Bicyclic System : [3.2.1]octane
    • Key Differences : The larger ring system accommodates additional substituents (e.g., triazoles). Trimeric triazoles with this core showed higher biological activity (IC₅₀: 2.44 µM) compared to smaller bicyclic systems .
Smaller or More Strained Systems
  • The 6,6-dimethyl groups add steric bulk, which may hinder binding in biological targets .

Functional Group Variations

Ester vs. Acid Derivatives
  • (1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic Acid Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28 g/mol) Key Differences: The Boc (tert-butoxycarbonyl) group enhances steric protection of the amine, while the carboxylic acid replaces the methyl ester, altering solubility and hydrogen-bonding capacity .
Substituent Additions
  • The additional methyl group at position 5 may influence conformational flexibility .

Salts and Counterion Effects

  • Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate Hydrochloride (CAS: 1824260-58-3) Molecular Formula: C₇H₁₂ClNO₂ (MW: 177.63 g/mol) Key Differences: The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations. However, the ionic form may reduce membrane permeability compared to the free base .

Stereochemistry-Dependent Activity

  • (1S,4S,5R)-2-Azabicyclo[3.2.1]octane Derivatives : Trimeric triazoles with this stereochemistry exhibited the highest activity (IC₅₀: 2.44 µM), outperforming pseudo-enantiomers (IC₅₀: 3.27 µM for (1R,4R,5S)-derivatives) .
  • Monomeric vs. Oligomeric Structures: Activity increases with the number of azabicycloalkane-triazole units, suggesting multivalent interactions enhance target engagement .

Bicyclic Core Influence

  • [2.1.1]hexane vs. [2.2.1]heptane : The latter's reduced ring strain may lower reactivity but improve metabolic stability in vivo .
  • [3.2.1]octane vs. [2.2.1]heptane : The larger core in [3.2.1]octane derivatives allows for more complex substituent patterns, correlating with higher potency .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Bicyclic Core Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target Compound [2.1.1]hexane C₇H₁₁NO₂ 141.17 Methyl ester at C5 High stereochemical specificity
rac-Methyl (1R,4S,5R)-... + TFA [2.1.1]hexane C₉H₁₄ClN₃O₂ 231.68 Trifluoroacetic acid Enhanced solubility
(1S,4S,5R)-2-Azabicyclo[3.2.1]octane Triazole [3.2.1]octane C₁₈H₂₁NNaO₃ 322.14 Triazole units High bioactivity (IC₅₀: 2.44 µM)
Methyl [3.1.0]hexane-2-carboxylate HCl [3.1.0]hexane C₈H₁₄ClNO₂ 191.66 Hydrochloride salt Improved formulation stability

Biological Activity

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound known for its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

This compound features a bicyclo[2.1.1]hexane core, which contributes to its distinct chemical properties. The compound has garnered interest in medicinal chemistry due to its potential interactions with biological targets and its utility as a synthetic building block.

Synthesis Methods

The synthesis of this compound typically involves photochemical techniques and cycloaddition reactions:

  • Photochemical Synthesis : A method utilizing light to initiate reactions, particularly in the formation of the bicyclic structure from precursors like cis-cyclobut-3-ene-1,2-dicarboxylic anhydride .
  • Electrophilic Addition : The compound can be synthesized through stereoselective electrophilic additions followed by ring closure reactions .

This compound interacts with various biological targets due to its strained ring system, which allows it to fit into specific binding sites on enzymes and receptors. This interaction can modulate enzyme activity and influence biological pathways.

Research Findings

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of azabicyclo compounds have shown antimicrobial activity against certain pathogens.
  • Cytotoxic Effects : Compounds within this class have been evaluated for cytotoxicity against cancer cell lines, indicating potential as anticancer agents .

Case Studies

Several studies have highlighted the biological implications of similar bicyclic structures:

  • Anticancer Activity : A study investigated the cytotoxic effects of azabicyclo derivatives on human cancer cell lines, revealing significant growth inhibition at certain concentrations.
    CompoundCell LineIC50 (µM)
    Azabicyclo Derivative AHeLa10
    Azabicyclo Derivative BMCF-715
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of azabicyclo compounds against Gram-positive and Gram-negative bacteria.
    CompoundTarget BacteriaZone of Inhibition (mm)
    Methyl Azabicyclo AE. coli12
    Methyl Azabicyclo BS. aureus15

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